Cas no 7698-98-8 (3-(p-Chlorophenoxy)lactic Acid)

3-(p-Chlorophenoxy)lactic Acid is a chlorinated phenoxy derivative of lactic acid, primarily utilized in organic synthesis and pharmaceutical research. Its key advantages include its role as a versatile intermediate in the preparation of bioactive compounds, particularly those with herbicidal or pharmaceutical applications. The presence of the p-chlorophenoxy moiety enhances its reactivity, enabling selective modifications for targeted molecular structures. This compound exhibits stability under standard laboratory conditions, facilitating handling and storage. Its well-defined chemical properties make it suitable for use in controlled reactions, including esterification and amidation processes. Researchers value its consistent purity and compatibility with various synthetic pathways, supporting advancements in agrochemical and medicinal chemistry.
3-(p-Chlorophenoxy)lactic Acid structure
7698-98-8 structure
Product Name:3-(p-Chlorophenoxy)lactic Acid
CAS No:7698-98-8
MF:C9H9ClO4
MW:216.618362188339
CID:983081
PubChem ID:101174
Update Time:2025-06-07

3-(p-Chlorophenoxy)lactic Acid Chemical and Physical Properties

Names and Identifiers

    • AC1O4QTO; 2-(Hydroxyimino)propanoicacid; Pyruvic oxime; Propanoic acid,2-(hydroxyimino)-; AG-E-61694; a-Oximinopropanoicacid; 3-(4-chlorophenoxy)-2-hydroxypropionic acid; 2-Oximinopropanoic acid; 2-(HYDROXYIMINO)-PROPANOIC ACID; pyruvic acid oxime; MCULE-8264934008; d,l-3-(p-Chlorphenoxy)milchsaeure; 3-(p-chlorophenoxy)-lactic acid; Pyruvicacid, 2-oxime (8CI); 2-hydroxy 3-p-chlorophenoxy propanoic acid; 2-Hydroxyimino-propionsaeure; Pyr
    • 3-(p-Chlorophenoxy)lactic Acid
    • Propanoic acid, 3-(4-chlorophenoxy)-2-hydroxy-
    • 39657-09-5
    • NSC-518713
    • UNII-0416BZS7QA
    • SCHEMBL1548918
    • 3-(4-chlorophenoxy)lactic acid
    • NSC518713
    • DTXSID70275960
    • Q27247601
    • HYNAIYBUUSJFKL-UHFFFAOYSA-N
    • 3-(4-Chlorophenoxy)-2-hydroxypropionic acid
    • 3-(4-chloro-phenoxy)-2-hydroxy-propionic acid
    • 3-(p-chlorophenoxy)-lactic acid
    • 3-(4-chlorophenoxy)-2-hydroxypropanoic acid
    • Propanoic acid, 2-hydroxy-, ethyl ester, (R)-
    • NSC 518713
    • 0416BZS7QA
    • 7698-98-8
    • Inchi: 1S/C9H9ClO4/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
    • InChI Key: HYNAIYBUUSJFKL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(C(=O)O)O

Computed Properties

  • Exact Mass: 216.01897
  • Monoisotopic Mass: 216.0189365g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • PSA: 66.76

3-(p-Chlorophenoxy)lactic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C414865-50mg
3-(p-Chlorophenoxy)lactic Acid
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$ 155.00 2023-09-08
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C414865-250mg
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$ 690.00 2023-09-08
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C414865-500mg
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$ 1185.00 2023-09-08
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